

Eupalinolide Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

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Compound of Interest

Compound Name: *Eupalinolide K*

Cat. No.: *B10818578*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Eupalinolide analogs, focusing on their anticancer activities. The information is compiled from recent studies to aid in the understanding and future development of this promising class of natural compounds.

Comparative Analysis of Biological Activity

Eupalinolide analogs, sesquiterpene lactones isolated from *Eupatorium lindleyanum*, have demonstrated significant potential as anticancer agents. Their activity varies based on structural modifications, influencing their potency and mechanism of action against different cancer cell lines. This section summarizes the available quantitative data on the cytotoxic and anti-metastatic effects of key Eupalinolide analogs.

Analog	Cancer Type	Cell Line(s)	Biological Activity	IC50 Value(s)	Reference(s)
Eupalinolide A	Pancreatic Cancer	MiaPaCa-2	Cytotoxicity	Not explicitly stated, but less potent than Eupalinolide B	[1]
Eupalinolide B	Laryngeal Cancer	TU686	Cytotoxicity	6.73 μ M	[2]
TU212	Cytotoxicity	1.03 μ M	[2]		
M4e	Cytotoxicity	3.12 μ M	[2]		
AMC-HN-8	Cytotoxicity	2.13 μ M	[2]		
Hep-2	Cytotoxicity	9.07 μ M	[2]		
LCC	Cytotoxicity	4.20 μ M	[2]		
Pancreatic Cancer	MiaPaCa-2, PANC-1, PL-45	Cytotoxicity	Most potent among A, B, and O	[1][3]	
Eupalinolide J	Triple-Negative Breast Cancer	MDA-MB-231	Cytotoxicity	3.74 \pm 0.58 μ M	[4]
MDA-MB-468	Cytotoxicity	4.30 \pm 0.39 μ M	[4]		
Glioblastoma & Triple-Negative Breast Cancer	U251, MDA-MB-231	Anti-metastasis	-	[5][6]	
Eupalinolide O	Triple-Negative	MDA-MB-231	Cytotoxicity	10.34 μ M (24h), 5.85	[7]

	Breast Cancer			μM (48h), 3.57 μM (72h)
MDA-MB-453	Cytotoxicity	11.47 μM (24h), 7.06 μM (48h), 3.03 μM (72h)	[7]	
MDA-MB-468	Cytotoxicity	1.04 μM (72h)	[8]	
Pancreatic Cancer	MiaPaCa-2	Cytotoxicity	Not explicitly stated, but less potent than Eupalinolide B	[1]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action: A Structural Perspective

The subtle structural differences among Eupalinolide analogs lead to distinct mechanisms of action.

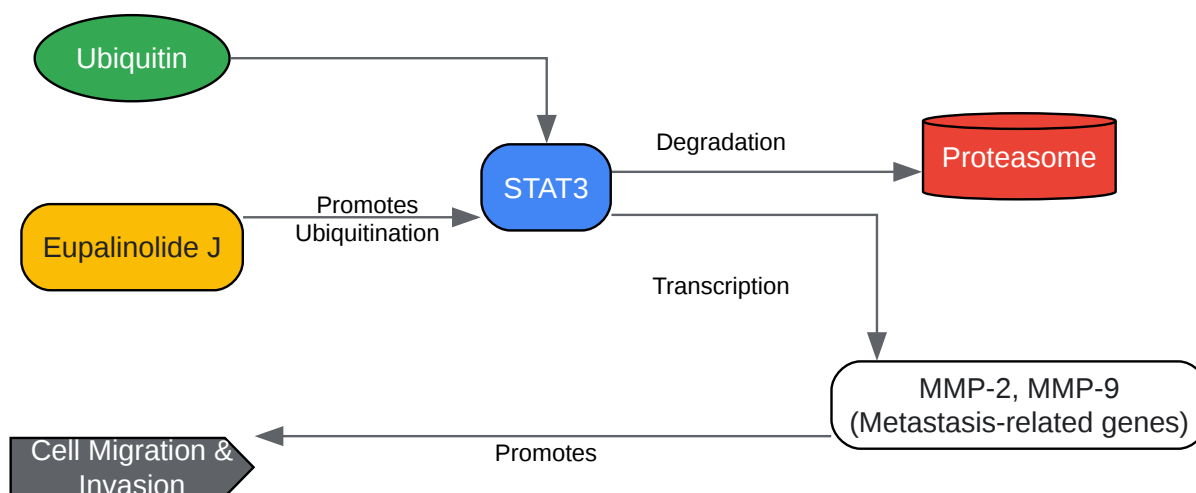
Eupalinolide B has been shown to induce apoptosis and elevate reactive oxygen species (ROS) levels in pancreatic cancer cells.[1][3] Its mechanism may also involve the disruption of copper homeostasis, leading to a form of cell death known as cuproptosis.[1]

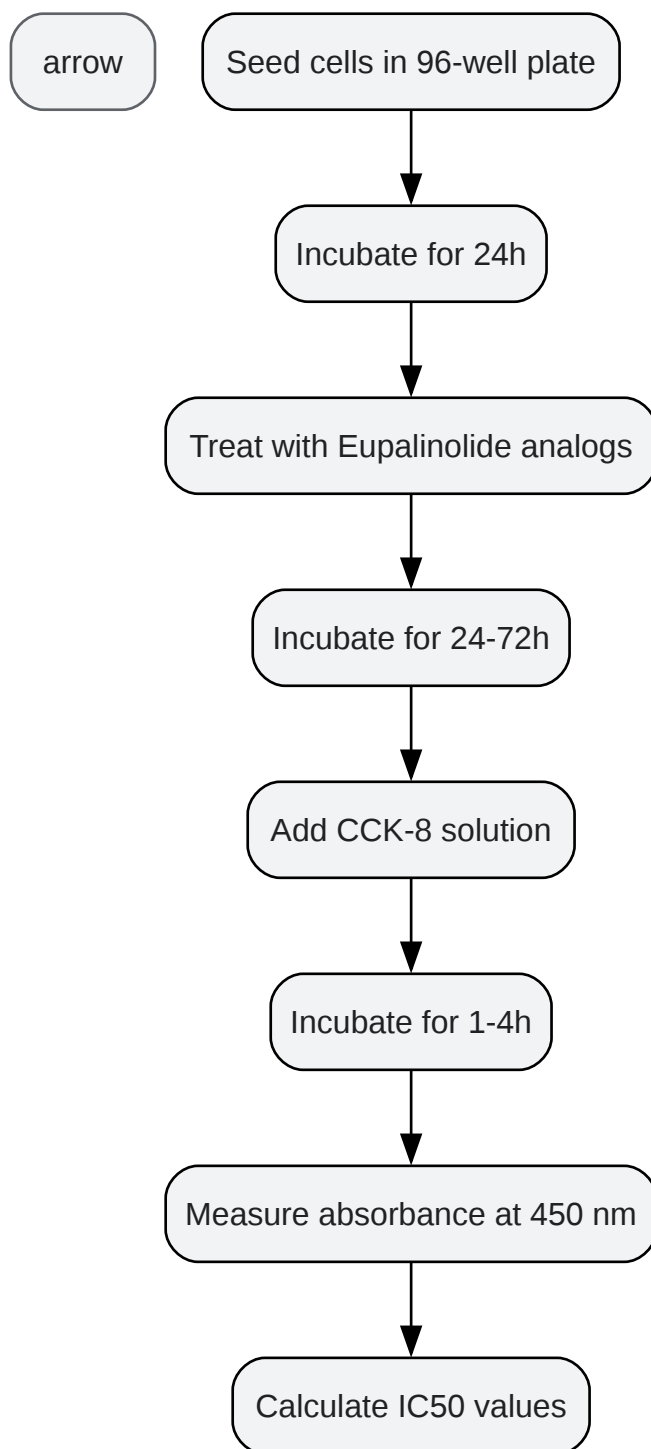
Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][9] This action downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[5][6]

Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[7][10] It has also been observed to cause

cell cycle arrest at the G2/M phase.[8][11]

The following diagram illustrates the proposed signaling pathway for Eupalinolide J's anti-metastatic activity.





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